2,8-Dibromoindolo[3,2-b]carbazole
Overview
Description
2,8-Dibromoindolo[3,2-b]carbazole is a compound belonging to the indolocarbazole family, characterized by its π electron-rich and extended structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-dibromoindolo[3,2-b]carbazole typically involves a multi-step process. One notable method includes the bromination of indolo[3,2-b]carbazole at the 2 and 8 positions. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of high-yielding synthetic pathways and optimization of reaction conditions are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dibromoindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 2 and 8 can be substituted with different functional groups using Suzuki and Sonogashira cross-coupling reactions.
Formylation: The compound can be easily formylated to produce 2,8-diformylindolo[3,2-b]carbazole.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves palladium catalysts and boronic acids.
Sonogashira Coupling: Utilizes palladium catalysts and alkynes.
Formylation: Achieved using formylating agents like Vilsmeier-Haack reagent.
Major Products:
Substituted Indolocarbazoles: Various 5,11-dialkyl-6,12-diphenyl-indolo[3,2-b]carbazoles.
Formylated Derivatives: 2,8-diformylindolo[3,2-b]carbazole.
Scientific Research Applications
2,8-Dibromoindolo[3,2-b]carbazole has a wide range of applications in scientific research:
Organic Electronics: Used in the development of OFETs, OLEDs, and DSSCs due to its excellent charge carrier mobility and stability
Material Science:
Photophysics: Studied for its photophysical properties, including photoluminescence and electroluminescence.
Mechanism of Action
The mechanism of action of 2,8-dibromoindolo[3,2-b]carbazole in organic electronics involves its ability to facilitate charge transport. The compound’s π-conjugated system allows for efficient charge carrier mobility, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Indolo[3,2-b]carbazole: The parent compound without bromine substitution.
2,8-Difunctionalized Indolo[3,2-b]carbazoles: Compounds with various functional groups at positions 2 and 8.
5,11-Dialkyl-6,12-diphenyl-indolo[3,2-b]carbazoles: Substituted derivatives with alkyl and phenyl groups.
Uniqueness: 2,8-Dibromoindolo[3,2-b]carbazole stands out due to its specific bromine substitution, which enhances its reactivity and allows for diverse functionalization. This makes it a versatile building block for synthesizing novel materials with tailored properties for organic electronics .
Properties
IUPAC Name |
2,8-dibromoindolo[3,2-b]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Br2N2/c19-9-1-3-15-11(5-9)13-7-18-14(8-17(13)21-15)12-6-10(20)2-4-16(12)22-18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBADHLJNYYFMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=CC4=NC5=C(C4=CC3=N2)C=C(C=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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